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Cat. No.: B10822859

Get Quote

Executive Summary: The Chemical Probe System
In the study of epigenetic regulation, particularly within acute myeloid leukemia (AML) and

mixed-lineage leukemia (MLL), the YEATS domain has emerged as a critical therapeutic target.

[1] The YEATS domains of MLLT1 (ENL) and MLLT3 (AF9) serve as "readers" of acetylated

histone lysine residues (e.g., H3K9ac, H3K27ac), recruiting the Super Elongation Complex

(SEC) to chromatin to drive oncogenic transcription.

SGC-iMLLT is the validated chemical probe designed to disrupt this interaction. To ensure that

observed phenotypic and transcriptomic effects are due to on-target inhibition of the YEATS

domain—and not off-target toxicity—the Structural Genomics Consortium (SGC) developed

SGC-iMLLT-N, a structurally matched negative control.

This guide details the comparative gene expression analysis of this probe pair, providing the

experimental logic, expected data, and protocols necessary to validate MLLT1/3 inhibition in

your research.
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Feature SGC-iMLLT (Active Probe)
SGC-iMLLT-N (Negative

Control)

Compound ID Compound 92 Compound 91

Primary Target
MLLT1 (ENL) & MLLT3 (AF9)

YEATS Domains
None (Inactive)

Potency (IC50) ~0.26 µM (MLLT1) > 50 µM

Binding (Kd) 129 nM (MLLT1) No significant binding

Mechanism
Competes with acetyl-lysine for

the YEATS binding pocket

Steric/electronic mismatch

prevents binding

Role
Disrupts chromatin recruitment

of SEC

Baselines non-specific

chemical effects

Mechanism of Action & Experimental Logic[2]
To interpret gene expression data correctly, one must understand the molecular mechanism.

SGC-iMLLT mimics the acetyl-lysine residue of histone tails. By occupying the aromatic cage of

the YEATS domain, it displaces MLLT1/3 from chromatin.

The negative control, SGC-iMLLT-N, retains the core scaffold but lacks the specific hydrogen-

bonding or steric capability required to engage the YEATS pocket. Therefore, any gene

expression change observed with SGC-iMLLT but ABSENT in SGC-iMLLT-N is considered a

bona fide on-target effect.

Visualization: Molecular Mechanism
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Figure 1: Mechanism of SGC-iMLLT induced transcriptional pausing. The probe displaces

MLLT1 from chromatin, preventing SEC recruitment and reducing oncogene expression.

Comparative Gene Expression Analysis
When performing RNA-seq or RT-qPCR using this probe pair, the data should be analyzed as a

differential comparison. The "Gold Standard" result is defined by specific modulation of MLL-

fusion target genes.

Expected Transcriptomic Signature
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In MLL-rearranged leukemia cell lines (e.g., MV4-11, MOLM-13), treatment with SGC-iMLLT

typically results in the rapid downregulation of stemness and leukemogenic drivers.

Table 1: Representative Differential Gene Expression (SGC-iMLLT vs. SGC-iMLLT-N)

Gene Symbol Function
Fold Change
(Active)

Fold Change
(Neg Control)

Interpretation

HOXA9

Hematopoietic

Stem Cell Self-

Renewal

↓ -2.5 to -4.0
~ 1.0 (No

Change)

On-Target: Direct

loss of SEC

recruitment to

HOXA cluster.

MEIS1 HOXA9 Cofactor ↓ -2.0 to -3.0 ~ 1.0

On-Target:

Secondary effect

of HOXA

downregulation.

MYC
Proliferation/Met

abolism
↓ -1.5 to -2.5 ~ 1.0

On-Target:

MLLT1 regulates

MYC enhancer

regions.

CD14

Myeloid

Differentiation

Marker

↑ +2.0 to +3.0 ~ 1.0

Differentiation:

Loss of MLLT1

blockade induces

maturation.

GAPDH Housekeeping 1.0 1.0

Validation: No

general

transcriptional

suppression.

Data Interpretation Guidelines
Selectivity Check: If HOXA9 is downregulated by SGC-iMLLT-N (the negative control), your

concentration is likely too high (>10 µM), causing off-target toxicity.
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Magnitude: SGC-iMLLT is a "reader" inhibitor, not a catalytic inhibitor. Transcriptional

changes may be more subtle (2-4 fold) compared to kinase inhibitors, but they are highly

specific to stemness pathways.

Kinetics: Transcriptional pausing is rapid. Significant downregulation of MYC and HOXA9 is

often observed within 4–6 hours of treatment.

Experimental Workflow & Protocols
To generate reproducible data, strict adherence to the comparative protocol is required. The

following workflow integrates the negative control at every step.

Visualization: RNA-Seq Workflow
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Figure 2: Parallel experimental design ensuring rigorous validation of on-target effects.

Detailed Protocol: Cellular Treatment for RNA-Seq
Objective: Isolate RNA from cells treated with SGC-iMLLT and SGC-iMLLT-N to identify

MLLT1-dependent gene signatures.

Materials:

Cell Line: MV4-11 or MOLM-13 (MLL-rearranged AML lines are most sensitive).
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Reagents: SGC-iMLLT (10 mM stock in DMSO), SGC-iMLLT-N (10 mM stock in DMSO).

Media: RPMI-1640 + 10% FBS.

Step-by-Step Procedure:

Seeding:

Seed cells at a density of

cells/mL in 6-well plates (2 mL per well).

Allow cells to recover for 24 hours if thawed recently.

Treatment (Triplicate Replicates Required):

Condition A (Active): Add SGC-iMLLT to a final concentration of 1 µM. (Note: IC50 is ~0.26

µM; 1 µM ensures full target engagement without toxicity).

Condition B (Negative Control): Add SGC-iMLLT-N to a final concentration of 1 µM.

Condition C (Vehicle): Add DMSO (0.01% v/v).

Critical: Ensure the volume of DMSO is identical across all conditions.

Incubation:

Incubate for 6 to 24 hours.

Scientist's Note: For direct transcriptional targets (MYC, HOXA9), 6 hours is optimal to see

primary effects. 24 hours will show downstream phenotypic changes

(differentiation/apoptosis).

Harvest:

Centrifuge cells at 300 x g for 5 minutes at 4°C.

Wash once with ice-cold PBS.
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Lyse immediately in RLT buffer (Qiagen) or Trizol.

QC & Sequencing:

Assess RNA integrity (RIN). Do not sequence if RIN < 8.0.

Perform poly-A enrichment (for mRNA focus) and sequence at >20M reads/sample.

References
Heer, J., et al. (2018). "Discovery of an MLLT1/3 YEATS Domain Chemical Probe."

Angewandte Chemie International Edition, 57(43), 14216-14220. [Link] (The primary

publication characterizing SGC-iMLLT and SGC-iMLLT-N).

Structural Genomics Consortium (SGC). "Probe SGC-iMLLT." The Chemical Probes Portal.

[Link] (Authoritative source for probe specifications, selectivity data, and negative control

details).[2]

Wan, L., et al. (2017). "ENL links histone acetylation to oncogenic gene expression in acute

myeloid leukaemia." Nature, 543, 265–269. [Link] (Foundational biology linking MLLT1/ENL

to HOXA9/MYC regulation).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Discovery of an MLLT1/3 YEATS Domain Chemical Probe - PMC [pmc.ncbi.nlm.nih.gov]

2. Probe SGC-iMLLT | Chemical Probes Portal [chemicalprobes.org]

To cite this document: BenchChem. [Comparative Guide: SGC-iMLLT vs. SGC-iMLLT-N in
Gene Expression Analysis]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10822859/docs#comparative-guide-sgc-imllt-vs-sgc-
imllt-n-in-gene-expression-analysis]

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://onlinelibrary.wiley.com/doi/abs/10.1002/anie.201810617
https://www.benchchem.com/product/b10822859/docs?utm_src=pdf-body#comparative-guide-sgc-imllt-vs-sgc-imllt-n-in-gene-expression-analysis
https://www.chemicalprobes.org/s/sgc-imllt
https://www.chemicalprobes.org/sgc-imllt
https://www.nature.com/articles/nature21687
https://www.benchchem.com/product/b10822859?utm_src=pdf-custom-synthesis#bc-rfq
https://pmc.ncbi.nlm.nih.gov/articles/PMC6348381/
https://www.chemicalprobes.org/sgc-imllt
https://www.benchchem.com/product/b10822859/docs#comparative-guide-sgc-imllt-vs-sgc-imllt-n-in-gene-expression-analysis
https://www.benchchem.com/product/b10822859/docs#comparative-guide-sgc-imllt-vs-sgc-imllt-n-in-gene-expression-analysis
https://www.benchchem.com/product/b10822859/docs#comparative-guide-sgc-imllt-vs-sgc-imllt-n-in-gene-expression-analysis
https://www.benchchem.com/product/b10822859/docs#comparative-guide-sgc-imllt-vs-sgc-imllt-n-in-gene-expression-analysis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10822859?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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